3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both chloro and fluoro substituents on the phenyl rings enhances its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H14ClFN4O2 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O2/c20-12-3-1-11(2-4-12)15-10-22-25-16(9-17(26)24-18(15)25)19(27)23-14-7-5-13(21)6-8-14/h1-8,10,16H,9H2,(H,23,27)(H,24,26) |
InChI Key |
IOVZURSFWSEJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. The unique combination of chloro and fluoro substituents in 3-(4-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE distinguishes it from other derivatives, providing distinct chemical and biological properties. Examples of similar compounds include:
- 3-(4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- 3-(4-CHLOROPHENYL)-N-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE .
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